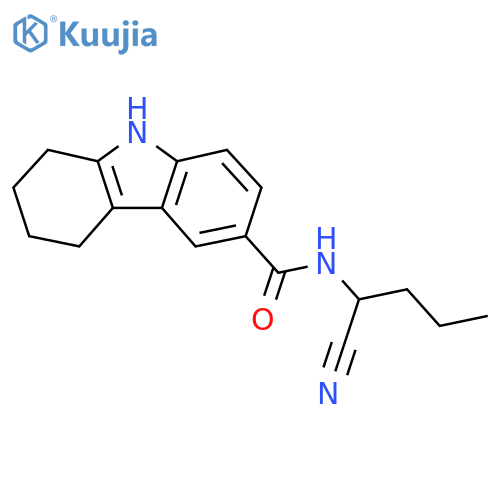Cas no 1241184-26-8 (N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide)

1241184-26-8 structure
商品名:N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanobutyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Z991730994
- EN300-26688436
- 1241184-26-8
- AKOS034779614
-
- インチ: 1S/C18H21N3O/c1-2-5-13(11-19)20-18(22)12-8-9-17-15(10-12)14-6-3-4-7-16(14)21-17/h8-10,13,21H,2-7H2,1H3,(H,20,22)
- InChIKey: RXEYJSKZPZHVCE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC2=C(C=1)C1CCCCC=1N2)NC(C#N)CCC
計算された属性
- せいみつぶんしりょう: 295.168462302g/mol
- どういたいしつりょう: 295.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688436-0.05g |
N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide |
1241184-26-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1241184-26-8 (N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
